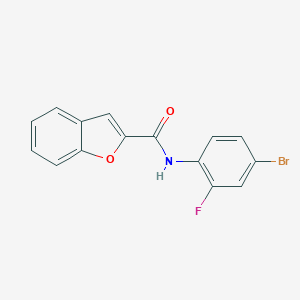
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide, also known as BF234, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting CK2, this compound can disrupt these processes and lead to cell death in cancer cells. In addition, this compound can also regulate the activity of various signaling pathways involved in neurodegenerative diseases, leading to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce cell death through apoptosis and autophagy. It can also inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound can regulate the activity of various signaling pathways involved in inflammation, oxidative stress, and neuronal death.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It has high potency and selectivity for CK2, making it a useful tool for studying the role of CK2 in cellular processes. It is also relatively stable and can be easily synthesized. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide. One direction is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and its potential use in combination with other therapeutic agents.
Synthesis Methods
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-2-fluoroaniline with 2-bromo-1-(bromomethyl)benzene in the presence of a palladium catalyst to yield N-(4-bromo-2-fluorophenyl)-2-bromoacetanilide. The final step involves the cyclization of this intermediate with potassium carbonate in the presence of copper iodide to yield this compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
Molecular Formula |
C15H9BrFNO2 |
|---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) |
InChI Key |
SYJSUMLQQXTIER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)




![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

![2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B250680.png)
![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)
